5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one
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Overview
Description
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with hydroxymethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one typically involves the reaction of 5-hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method involves the use of p-tosyl benzyl alcohol and sulfuric acid as a catalyst . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazolidinones.
Scientific Research Applications
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Hydroxymethylfurfural
- 5-Methyl-2-oxazolidinone
- 5-(Hydroxymethyl)-2-furaldehyde
Uniqueness
5-(Hydroxymethyl)-5-methyl-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-5(3-7)2-6-4(8)9-5/h7H,2-3H2,1H3,(H,6,8) |
InChI Key |
QXYRUERBIOVYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)O1)CO |
Origin of Product |
United States |
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